4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol
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Overview
Description
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol is an organic compound belonging to the class of benzisoxazoles. These are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Preparation Methods
The synthesis of 4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzene derivatives with hydroxylamine to form the isoxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, often using reagents like halogens or nitrating agents.
Scientific Research Applications
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol involves its interaction with specific molecular targets. For example, it has been shown to bind to estrogen receptor beta, influencing gene expression and cellular functions . The pathways involved in its action are still under investigation, but it is believed to modulate various signaling cascades.
Comparison with Similar Compounds
4-Benzo[d]isoxazol-3-yl-benzene-1,3-diol is unique due to its specific structure and properties. Similar compounds include other benzisoxazoles and dihydroxybenzenes, such as:
3-Methylcatechol: A methylated derivative of catechol.
These compounds share some chemical properties but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C13H9NO3 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4-(1,2-benzoxazol-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H9NO3/c15-8-5-6-9(11(16)7-8)13-10-3-1-2-4-12(10)17-14-13/h1-7,15-16H |
InChI Key |
JTGLWGSJTQMWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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